molecular formula C20H19FN2O3S B2554221 1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1251565-70-4

1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone

Cat. No.: B2554221
CAS No.: 1251565-70-4
M. Wt: 386.44
InChI Key: VQOSZPVQWDEFMO-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities. The molecular structure integrates this benzothiazole unit, linked via an ether to a piperidine ring, and further connected to a 2-fluorophenoxy ethanone group. This specific architecture suggests potential for interaction with various enzymatic and receptor targets. Researchers may explore this compound as a key intermediate or a novel chemical entity in developing therapeutics, particularly in areas such as oncology and central nervous system (CNS) disorders. The presence of the fluorophenoxy group can influence the molecule's pharmacokinetic properties, including its metabolic stability and membrane permeability. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c21-15-5-1-3-7-17(15)25-13-19(24)23-11-9-14(10-12-23)26-20-22-16-6-2-4-8-18(16)27-20/h1-8,14H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOSZPVQWDEFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone typically involves multiple steps:

    Formation of Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Attachment to Piperidine Ring: The benzo[d]thiazole derivative is then reacted with a piperidine derivative, often

Biological Activity

The compound 1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic organic molecule that exhibits a complex structure, combining a benzo[d]thiazole moiety with a piperidine ring and a fluorophenoxy group. This unique combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N2O3SC_{17}H_{16}N_{2}O_{3}S, with a molecular weight of approximately 320.39 g/mol. The structural features include:

  • Benzo[d]thiazole moiety : Known for its diverse pharmacological properties, including antimicrobial and anticancer activities.
  • Piperidine ring : A saturated six-membered ring that often modulates neurotransmitter systems.
  • Fluorophenoxy group : This substitution can enhance lipophilicity and alter biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzo[d]thiazole, including the target compound, exhibit significant antimicrobial properties. The presence of the benzo[d]thiazole moiety is crucial for this activity, as it has been linked to interactions with bacterial membranes and inhibition of vital enzymatic processes.

CompoundActivityReference
This compoundAntimicrobial
Benzothiazole derivativesBroad-spectrum antibacterial

Anticancer Activity

The compound has also shown promise in anticancer studies. The mechanism of action may involve the induction of apoptosis in cancer cells through modulation of various signaling pathways. Research has demonstrated that similar compounds can inhibit cell proliferation and induce cell cycle arrest.

StudyFindings
In vitro studies on cancer cell linesInduced apoptosis and inhibited proliferation

Neuropharmacological Effects

The piperidine component suggests potential effects on neurotransmitter systems, particularly through interactions with GABA receptors. Compounds with similar structures have been evaluated for their anxiolytic and anticonvulsant properties, indicating that this compound might exhibit similar neuropharmacological effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the piperidine ring or the benzo[d]thiazole moiety can significantly influence its pharmacological profile. For instance, substituents on the phenoxy group have been shown to alter binding affinity at target receptors.

ModificationEffect
Fluorine substitution on phenoxyIncreased lipophilicity and receptor binding affinity
Variations in benzo[d]thiazole structureAltered antimicrobial potency

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

  • Antimicrobial Efficacy : A study demonstrated that benzothiazole derivatives exhibited potent activity against various bacterial strains, suggesting that similar modifications could enhance the efficacy of this compound.
  • Cancer Cell Line Studies : Research involving derivatives showed that specific structural modifications led to increased cytotoxicity against breast cancer cell lines, highlighting the importance of functional groups in mediating biological effects.
  • Neuropharmacological Assessment : Investigations into compounds with piperidine rings revealed significant anxiolytic effects in animal models, suggesting potential applications for treating anxiety disorders.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s 2-fluorophenoxy group likely confers greater metabolic stability compared to thioether-linked derivatives (e.g., 6a, 6d) .

Heterocyclic Variations

Compounds with alternative heterocycles, such as tetrazole () or triazole (), highlight the role of ring systems in modulating activity:

Compound Class Heterocycle Example Substituent Biological Relevance
Tetrazole derivatives () Tetrazole Aryl groups (e.g., 22–28) Tetrazole’s bioisosteric replacement for carboxylic acids; improved solubility
Triazolylthio ethanones () Triazole 4-(Phenylsulfonyl)phenyl Sulfonyl groups enhance electron-withdrawing effects; potential kinase inhibition

Comparison with Target :

  • The benzothiazole core in the target compound may offer superior π-stacking compared to tetrazole or triazole derivatives, favoring interactions with hydrophobic enzyme pockets .

Physicochemical Properties

Elemental analysis and spectral data from and reveal trends in purity and structural integrity:

Compound ID C% (Calc/Found) H% (Calc/Found) N% (Calc/Found) EI-MS (m/z)
5i () 60.69/60.77 4.58/4.63 21.23/21.29 593.17
6a () Not reported Not reported Not reported 507.10
6d () Not reported Not reported Not reported 490.13

Key Findings :

  • Purity : Close alignment of calculated and found elemental values (e.g., 5i) confirms high synthetic fidelity .
  • Mass Spectrometry : Molecular ion peaks (e.g., 593.17 for 5i) validate structural assignments .

Q & A

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and analyze degradation via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines) to assess susceptibility to photooxidation .

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